An In-depth Technical Guide to 3-Cyclohexyl-1H-indole: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 3-Cyclohexyl-1H-indole: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclohexyl-1H-indole is a heterocyclic aromatic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in numerous biologically active compounds, natural products, and pharmaceuticals. The presence of a cyclohexyl substituent at the C3 position of the indole ring imparts specific physicochemical properties that can influence its biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-cyclohexyl-1H-indole, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Properties and Structure
The chemical structure of 3-cyclohexyl-1H-indole consists of a bicyclic structure, with a benzene ring fused to a pyrrole ring, and a cyclohexyl group attached to the third carbon of the pyrrole ring.
Table 1: Physicochemical Properties of 3-Cyclohexyl-1H-indole
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N | - |
| Molecular Weight | 199.29 g/mol | - |
| CAS Number | 100717-32-6 | [1] |
| Boiling Point | 366.8 °C at 760 mmHg | [2] |
| Refractive Index | 1.62 | [2] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Spectroscopic Data
Detailed experimental spectroscopic data for 3-cyclohexyl-1H-indole is not widely published. However, based on the general principles of NMR, IR, and mass spectrometry for indole derivatives, the following characteristics can be anticipated:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the indole ring, the N-H proton, and the protons of the cyclohexyl ring. The chemical shifts and coupling constants would be informative for confirming the structure.
-
¹³C NMR: The spectrum would display signals for all 14 carbon atoms, with distinct chemical shifts for the aromatic carbons of the indole ring and the aliphatic carbons of the cyclohexyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the aromatic and aliphatic parts (around 3100-2850 cm⁻¹), and C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹).[3][4][5]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 199. The fragmentation pattern would likely involve the loss of the cyclohexyl group or fragmentation within the cyclohexyl ring.[6][7][8][9]
Experimental Protocols: Synthesis of 3-Cyclohexyl-1H-indole
The most common and versatile method for the synthesis of 3-substituted indoles is the Fischer indole synthesis.[1][10][11][12][13] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed by the reaction of a phenylhydrazine with an aldehyde or a ketone.
Fischer Indole Synthesis of 3-Cyclohexyl-1H-indole
A detailed experimental protocol specifically for the synthesis of 3-cyclohexyl-1H-indole is not explicitly available in the reviewed literature. However, a general procedure based on the Fischer indole synthesis can be proposed:
Step 1: Formation of the Phenylhydrazone
Phenylhydrazine is reacted with cyclohexyl methyl ketone in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is typically heated to facilitate the condensation reaction and formation of the corresponding phenylhydrazone.
Step 2: Cyclization to form the Indole Ring
The isolated phenylhydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride, and heated. The acidic conditions promote a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia to yield the final 3-cyclohexyl-1H-indole product.
Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Figure 1: General workflow for the Fischer indole synthesis of 3-cyclohexyl-1H-indole.
Biological Activity and Signaling Pathways
While extensive biological data for 3-cyclohexyl-1H-indole is not available, the indole scaffold is known to be a key component in a wide range of biologically active molecules.[2] Indole derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Some studies on related compounds suggest potential areas of biological relevance for 3-cyclohexyl-1H-indole. For instance, a series of 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles have been investigated as dopamine D2 partial agonists and autoreceptor agonists, suggesting a potential role in the central nervous system.[2]
Furthermore, various indole compounds have been shown to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR/NF-κB pathway, which are often dysregulated in diseases like cancer.[14] The specific effects of 3-cyclohexyl-1H-indole on these or other signaling pathways have yet to be elucidated and represent an area for future research.
Figure 2: Potential biological targets and signaling pathways for 3-cyclohexyl-1H-indole based on related compounds.
Conclusion
3-Cyclohexyl-1H-indole is a molecule of interest for further investigation due to its indole core structure. This guide has summarized the currently available information on its chemical properties, structure, and a plausible synthetic route. The lack of comprehensive experimental data, particularly regarding its biological activity and specific signaling pathway interactions, highlights the need for further research. The information provided herein serves as a foundational resource for scientists and researchers to design and conduct future studies on this and related compounds, potentially leading to the discovery of novel therapeutic agents.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Fischer_indole_synthesis [chemeurope.com]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
